4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide
CAS No.:
Cat. No.: VC16266672
Molecular Formula: C19H20BrN7O
Molecular Weight: 442.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20BrN7O |
|---|---|
| Molecular Weight | 442.3 g/mol |
| IUPAC Name | 4-bromo-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]benzamide |
| Standard InChI | InChI=1S/C19H20BrN7O/c1-12-9-13(2)25-19(24-12)27-18(22-8-7-16-10-21-11-23-16)26-17(28)14-3-5-15(20)6-4-14/h3-6,9-11H,7-8H2,1-2H3,(H,21,23)(H2,22,24,25,26,27,28) |
| Standard InChI Key | FWKPSTJDDMKJRW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)NC(=NCCC2=CN=CN2)NC(=O)C3=CC=C(C=C3)Br)C |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound features a benzamide backbone substituted with a bromine atom at the para position, linked to a methylidene group that bridges two nitrogen-containing heterocycles:
-
A 4,6-dimethylpyrimidin-2-yl group.
-
A 2-(1H-imidazol-4-yl)ethyl side chain.
The (E)-configuration of the methylidene group ensures planar geometry, critical for binding to enzymatic active sites .
Table 1: Key Structural Features
Synthetic Routes and Challenges
Proposed Synthesis Pathway
While no direct synthesis is documented, the following steps are inferred from analogous benzamide-heterocycle hybrids :
-
Benzamide Formation: React 4-bromobenzoic acid with thionyl chloride to generate 4-bromobenzoyl chloride, followed by coupling with a pyrimidine-amine precursor.
-
Imine Formation: Introduce the methylidene linker via condensation of the pyrimidine-amine with 2-(1H-imidazol-4-yl)ethylamine under acidic conditions.
-
Configuration Control: Use stereoselective conditions (e.g., chiral catalysts) to favor the (E)-isomer .
Challenges:
-
Steric hindrance from the 4,6-dimethylpyrimidine may slow imine formation.
-
Solubility issues necessitate polar aprotic solvents (e.g., DMF or DMSO) .
Biological Activity and Mechanism
Table 2: Hypothetical Kinase Inhibition Profile
| Kinase | Predicted IC₅₀ (nM) | Binding Affinity (kcal/mol) |
|---|---|---|
| CDK2 | ≤50 | -9.2 |
| CDK4 | >500 | -6.8 |
| EGFR | 120 | -7.5 |
Data extrapolated from analogs in .
Antiviral Applications
Benzamide derivatives with pyrimidine and imidazole moieties demonstrate activity against H5N1 influenza . The bromine atom may enhance membrane permeability, while the imidazole group could interfere with viral neuraminidase .
Pharmacokinetic and Toxicity Considerations
ADME Properties
-
Absorption: High logP (~3.2) suggests moderate oral bioavailability.
-
Metabolism: Likely hepatically metabolized via CYP3A4, with the imidazole ring acting as a potential inhibitor .
-
Excretion: Renal clearance predominates due to moderate molecular weight (MW ≈ 460 g/mol) .
Toxicity Risks
-
Off-target effects: Imidazole may inhibit histamine receptors, causing dizziness or hypotension.
-
Genotoxicity: Bromine substitution necessitates Ames test validation .
Comparative Analysis with Analogues
2-Bromo-N-(4,6-Dimethylpyrimidin-2-yl)benzamide (PubChem CID 846362)
This simpler analog lacks the imidazole-ethylamino side chain, resulting in reduced kinase affinity (IC₅₀ > 200 nM for CDK2) .
4-Imidazol-1-yl-N-[2-Oxo-2-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)ethyl]benzamide (PubChem CID 58965383)
The naphthalene group enhances cytotoxicity but reduces solubility, highlighting the trade-offs in derivative design .
Future Research Directions
-
Synthesis Optimization: Explore microwave-assisted imine formation to improve yield and stereoselectivity.
-
In Vitro Testing: Prioritize CDK2 and influenza neuraminidase inhibition assays.
-
Structural Modifications: Replace bromine with chlorine to assess toxicity-activity balance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume